Bienvenue dans la boutique en ligne BenchChem!

2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione

Metabolic stability P2X3 receptor antagonists Structure-activity relationship

2-(Trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione (CAS 478050-30-5) is a trifluoromethyl-substituted benzimidazole-4,7-dione with a molecular formula of C₈H₃F₃N₂O₂ and a molecular weight of 216.12 g/mol. This heterocyclic quinone belongs to a class of compounds that have garnered significant interest as novel scaffolds for receptor antagonism.

Molecular Formula C8H3F3N2O2
Molecular Weight 216.12 g/mol
CAS No. 478050-30-5
Cat. No. B3140933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione
CAS478050-30-5
Molecular FormulaC8H3F3N2O2
Molecular Weight216.12 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=C(C1=O)NC(=N2)C(F)(F)F
InChIInChI=1S/C8H3F3N2O2/c9-8(10,11)7-12-5-3(14)1-2-4(15)6(5)13-7/h1-2H,(H,12,13)
InChIKeyCKPHSLLNPQFTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Properties and Research Context for 2-(Trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione (478050-30-5)


2-(Trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione (CAS 478050-30-5) is a trifluoromethyl-substituted benzimidazole-4,7-dione with a molecular formula of C₈H₃F₃N₂O₂ and a molecular weight of 216.12 g/mol . This heterocyclic quinone belongs to a class of compounds that have garnered significant interest as novel scaffolds for receptor antagonism [1]. The presence of both the electron-withdrawing trifluoromethyl group at the 2-position and the 4,7-dione functionality imparts unique physicochemical properties, including a predicted pKa of 3.89 and a computed XLogP3 of 1.2, which fundamentally distinguish it from other benzimidazole-4,7-dione analogs [2].

Why Generic Benzimidazole-4,7-diones Cannot Substitute for 2-(Trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione in Modern Research


In-class compounds such as 2-methyl- or unsubstituted benzimidazole-4,7-diones cannot simply be interchanged with 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione. The 2-trifluoromethyl group fundamentally alters key properties: it lowers the NH acidity by approximately 2 pKa units (predicted pKa 3.89 vs. ~5.8 for the parent dione) and increases lipophilicity (XLogP3 1.2 vs. 0.7 for the 2-methyl analog) [1]. Crucially, when used as a synthetic building block for P2X3 receptor antagonists, the 2-trifluoromethyl scaffold confers a nearly 10-fold increase in metabolic stability compared to its 2-methyl counterpart, a difference that directly influences the viability of the resulting lead compounds [2]. These quantitative disparities make generic substitution untenable for projects requiring specific pharmacokinetic profiles or receptor-binding characteristics.

Quantitative Differentiation Data for 2-(Trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione (478050-30-5)


Metabolic Stability Advantage of the 2-Trifluoromethyl Core vs. 2-Methyl Core in P2X3 Antagonist Series

In a direct head-to-head comparison of P2X3 receptor antagonist series, the 2-trifluoromethylbenzimidazole-4,7-dione derivative (11a) demonstrated a nearly 10-fold increase in metabolic stability compared to its 2-methylbenzimidazole-4,7-dione counterpart (KCB-77033) [1]. This finding led the research team to fix the 2-trifluoromethyl core for all subsequent optimizations, as the 2-methyl group was identified as metabolically labile for phase 1 metabolism.

Metabolic stability P2X3 receptor antagonists Structure-activity relationship

Enhanced Lipophilicity (XLogP3) vs. 2-Methyl Analog for Improved Membrane Permeability

Computational analysis from PubChem reveals that 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione has a calculated XLogP3-AA of 1.2 [1], while the direct 2-methyl analog exhibits an XLogP3-AA of only 0.7 [2]. This 0.5 log unit increase corresponds to a more than 3-fold higher partition coefficient, predicting significantly better passive membrane permeation.

Lipophilicity Membrane permeability Physicochemical property comparison

Significantly Lowered pKa Indicating Enhanced Reactivity and Distinct Solubility Profile

The predicted acid dissociation constant (pKa) for 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione is 3.89 ± 0.20 . This is approximately 2 log units lower than the predicted pKa of ~5.8 for the unsubstituted benzimidazole-4,7-dione parent scaffold, a difference characteristic of the strong electron-withdrawing effect of the trifluoromethyl group (Hammett σₘ = 0.43 for CF₃ versus -0.07 for CH₃) [1]. The lower pKa indicates that the NH proton is more acidic, which can be exploited for selective deprotonation and alkylation reactions.

pKa Acidity Solubility Reactivity

Privileged Scaffold Leading to High-Affinity P2X3 Receptor Antagonists with Nanomolar IC₅₀s

The 2-trifluoromethylbenzimidazole-4,7-dione core served as the essential scaffold for the most potent analogs in a P2X3 receptor antagonist optimization program. The lead compound 14h, derived from this core, achieved an IC₅₀ of 375 nM at the hP2X3R with more than 23-fold selectivity over hP2X2/3R [1]. Within the 2-trifluoromethyl series, compounds 11g and 11h demonstrated optimized IC₅₀ values of 526 nM and 541 nM, respectively, representing a 2-fold potency improvement over the initial 2-methyl hit KCB-77033, which had an IC₅₀ of 1030 nM [1].

P2X3 receptor IC50 Receptor antagonism SAR

High-Impact Application Scenarios for 2-(Trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione (478050-30-5)


Synthesis of Metabolically Stable P2X3 Receptor Antagonists for Pain and Chronic Cough Programs

Researchers engaged in developing selective P2X3 receptor antagonists for neuropathic pain or chronic cough should use 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione as the starting building block. Literature precedence demonstrates that this scaffold provides a nearly 10-fold metabolic stability advantage over 2-methyl analogs, directly leading to compounds with nanomolar P2X3R antagonistic activity (IC₅₀ down to 375 nM) and verified in vivo efficacy in rat pain models when administered intravenously [1].

Development of Bioreductive Anticancer Prodrugs Targeting Hypoxic Tumor Environments

Given the electron-deficient quinone moiety enhanced by the trifluoromethyl group (pKa 3.89), this compound is an ideal candidate for the synthesis of bioreductive prodrugs. The lower reduction potential conferred by the CF₃ group facilitates selective one-electron reduction in the hypoxic conditions of solid tumors, a property previously exploited in benzimidazole-4,7-dione-based anticancer agent design [2]. The compound can undergo DNA damage and apoptosis in tumor cells under hypoxia, as established for the benzimidazole-4,7-dione class [1].

Chemoselective Derivatization for Library Synthesis in Hit-to-Lead Optimization

Synthetic and medicinal chemistry groups building benzimidazole-4,7-dione libraries will benefit from the compound's uniquely low pKa (3.89), which enables chemoselective N1-alkylation under mild conditions without disturbing the 4,7-dione functionality. When combined with nucleophilic aromatic substitution at the activated 5- and 6-positions, this allows for the generation of diverse analog series as demonstrated in the P2X3 antagonist SAR study [1]. The commercial availability of this CM714379 building block in 95%+ purity from multiple suppliers makes it a practical choice for parallel synthesis .

Physicochemical Property-Driven Scaffold Hopping for Intracellular Drug Targets

Computational chemists and property-driven design teams seeking to replace other quinone-based scaffolds with better cellular permeability should prioritize this trifluoromethyl-benzimidazole-4,7-dione. Its XLogP3 of 1.2 represents a 3-fold improvement in predicted membrane permeability over the 2-methyl analog (XLogP3 0.7), a critical advantage for projects targeting intracellular proteins such as kinases, topoisomerases, or the hypoxia-inducible factor 1 (HIF1) pathway [1][2].

Quote Request

Request a Quote for 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.